molecular formula C26H32O8 B14791318 4-[2-[(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid

4-[2-[(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid

Cat. No.: B14791318
M. Wt: 472.5 g/mol
InChI Key: NSUOIXNBPZQTLB-RTIGKGLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meprednisone hemisuccinate involves the esterification of meprednisone with succinic anhydride. The reaction typically occurs in a non-protonic solvent in the presence of an alkaline catalyst. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of meprednisone hemisuccinate follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Meprednisone hemisuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of meprednisone hemisuccinate, each with distinct pharmacological properties .

Scientific Research Applications

Meprednisone hemisuccinate has a wide range of applications in scientific research:

Mechanism of Action

Meprednisone hemisuccinate exerts its effects by modulating the activity of glucocorticoid receptors. Upon binding to these receptors, the compound influences the transcription of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration, resulting in reduced inflammation and immune activity .

Comparison with Similar Compounds

Uniqueness: Meprednisone hemisuccinate is unique due to its water solubility, which enhances its bioavailability and makes it suitable for parenteral administration. This property distinguishes it from other corticosteroids that may require different formulations for effective delivery .

Properties

Molecular Formula

C26H32O8

Molecular Weight

472.5 g/mol

IUPAC Name

4-[2-[(10R,13S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid

InChI

InChI=1S/C26H32O8/c1-14-10-18-17-5-4-15-11-16(27)8-9-24(15,2)23(17)19(28)12-25(18,3)26(14,33)20(29)13-34-22(32)7-6-21(30)31/h8-9,11,14,17-18,23,33H,4-7,10,12-13H2,1-3H3,(H,30,31)/t14?,17?,18?,23?,24-,25-,26-/m0/s1

InChI Key

NSUOIXNBPZQTLB-RTIGKGLPSA-N

Isomeric SMILES

CC1CC2C3CCC4=CC(=O)C=C[C@@]4(C3C(=O)C[C@@]2([C@]1(C(=O)COC(=O)CCC(=O)O)O)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)COC(=O)CCC(=O)O)O)C)C

Origin of Product

United States

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